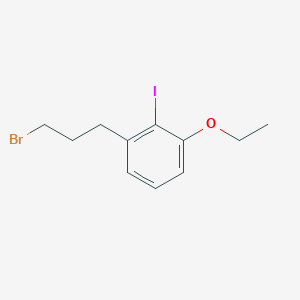
1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with bromopropyl, ethoxy, and iodine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-2-iodophenol and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while the iodine group can be reduced to form the corresponding hydrocarbon.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine group is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons or alcohols.
科学研究应用
1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly in the design of molecules with potential anticancer, antiviral, or antibacterial properties.
Materials Science: It is employed in the synthesis of functional materials, such as liquid crystals and polymers, which have applications in electronics and photonics.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene depends on its specific application:
Nucleophilic Substitution: The bromopropyl group acts as an electrophile, facilitating the attack by nucleophiles to form new carbon-nucleophile bonds.
Oxidation and Reduction: The ethoxy and iodine groups undergo redox reactions, altering the oxidation state of the compound and forming new functional groups.
Coupling Reactions: The iodine group participates in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.
相似化合物的比较
1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-3-methoxy-2-iodobenzene: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and solubility properties.
1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene: Similar structure but with the iodine group at a different position, affecting the compound’s electronic properties and reactivity.
1-(3-Chloropropyl)-3-ethoxy-2-iodobenzene: Similar structure but with a chlorine atom instead of a bromine atom, resulting in different reactivity in nucleophilic substitution reactions.
Conclusion
This compound is a valuable compound in organic synthesis, medicinal chemistry, and materials science Its unique structure and reactivity make it a versatile intermediate for the development of various functional molecules and materials
属性
分子式 |
C11H14BrIO |
|---|---|
分子量 |
369.04 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-3-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C11H14BrIO/c1-2-14-10-7-3-5-9(11(10)13)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |
InChI 键 |
ZERXXRUAWYIXHV-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1I)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




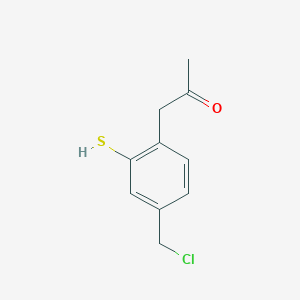


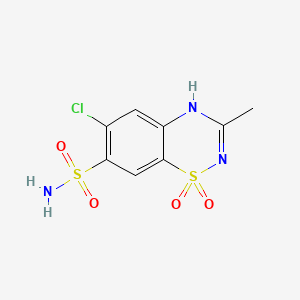
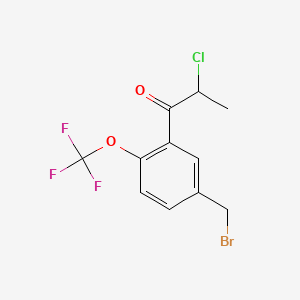
![benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B14065733.png)

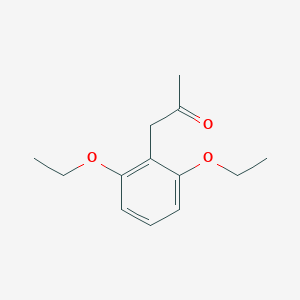
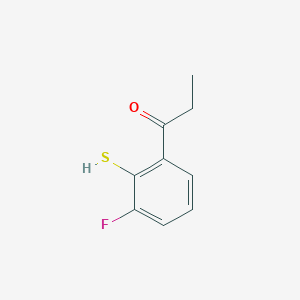
![[2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14065754.png)


